molecular formula C18H20N4O2S2 B2911905 N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide CAS No. 438021-60-4

N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Cat. No. B2911905
CAS RN: 438021-60-4
M. Wt: 388.5
InChI Key: WPDFLIJDHVEPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide, also known as DMTS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a sulfonamide-based compound that contains a triazole ring and a thiol group, making it a versatile molecule for various biochemical and physiological studies.

Mechanism of Action

N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has been found to inhibit the activation of NF-κB and MAPK pathways, leading to a reduction in inflammation and oxidative stress. This compound has also been found to activate the PI3K/Akt pathway, leading to cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been found to scavenge free radicals and reduce oxidative stress, leading to a reduction in inflammation and cell damage. This compound has also been found to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. This compound can be easily synthesized using a multi-step process and can be modified to create various derivatives for specific applications. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide, including its potential applications in drug discovery and development. This compound can be modified to create various derivatives with improved pharmacological properties, making it a potential lead compound for drug development. This compound can also be studied for its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanisms of action of this compound can be further elucidated to better understand its biological effects.

Synthesis Methods

N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various reactants. The first step involves the reaction of 4-chlorobenzene sulfonamide with sodium hydride to form a sodium salt. The second step involves the reaction of the sodium salt with diethyl malonate to form a diethyl ester. The third step involves the reaction of the diethyl ester with thiosemicarbazide to form the desired compound, this compound.

Scientific Research Applications

N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N,N-diethyl-3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-3-21(4-2)26(23,24)16-12-8-9-14(13-16)17-19-20-18(25)22(17)15-10-6-5-7-11-15/h5-13H,3-4H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFLIJDHVEPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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